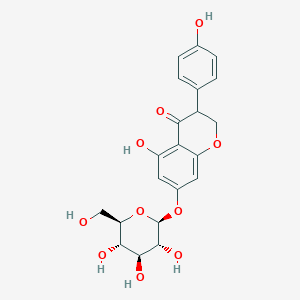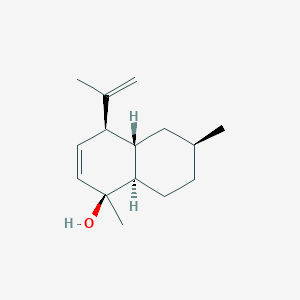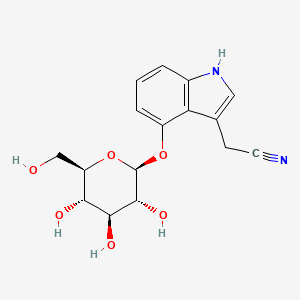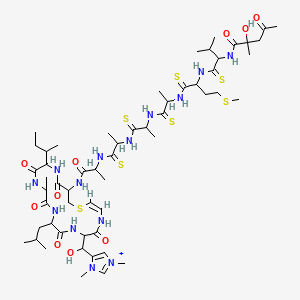
Dihydrogenistin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogenistin is a hydroxyisoflavanone that is dihydrogenistein in which the phenolic hydrogen at position 7 has been replaced by a beta-D-glucosyl residue. It has a role as a plant metabolite. It is a beta-D-glucoside, a hydroxyisoflavanone and a monosaccharide derivative. It derives from a dihydrogenistein.
Aplicaciones Científicas De Investigación
Biohydrogen Production
Biohydrogen production is a growing area of research, focusing on renewable energy sources to mitigate carbon dioxide emissions and depleting fossil fuel resources. Biohydrogen could potentially replace current hydrogen production technologies, which largely depend on fossil fuels, especially for electricity generation. Advances in biohydrogen production include exploring production pathways, microbiology, bioreactor configuration, and operation, though challenges remain in fully implementing this technology (Show et al., 2012).
Hydrogenase Enzymes
Hydrogenase enzymes, which are found in 99% of organisms (mostly microbes), utilize dihydrogen (H2) as a metabolite. These enzymes are crucial in biological processes and have significant biotechnological relevance. They are the subject of extensive research due to their potential applications in various fields (Parkin, 2014).
Nitrogen Fixation Inhibition
Dihydrogen acts as a competitive inhibitor of nitrogen reduction by nitrogenase. Research has shown that dihydrogen's inhibition of nitrogen reduction in Bradyrhizobium japonicum bacteroids from soybean nodules may significantly affect the efficiency of nitrogen fixation in legume nodules (Rasche & Arp, 1989).
Hydrogen Storage Challenges
Dihydrogen is a key element in sustainable energy, but storing large quantities of hydrogen securely and reversibly remains a challenge. Research in this area includes studying H2 production from ammonia borane dehydrogenation, catalyzed by nanoparticle-based systems, which is crucial for developing effective hydrogen storage technologies (Mboyi et al., 2021).
Dihydrogen Coordination Chemistry
The coordination chemistry of dihydrogen in aqueous solutions is explored for potential applications in inorganic biomimicry, chemoselective hydrogenation catalysis, and green chemistry. This includes studying the behavior of dihydrogen complexes in polar solvents and their potential in ionic hydrogenation reactions (Szymczak & Tyler, 2008).
Propiedades
Nombre del producto |
Dihydrogenistin |
|---|---|
Fórmula molecular |
C21H22O10 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,12,15,18-24,26-28H,7-8H2/t12?,15-,18-,19+,20-,21-/m1/s1 |
Clave InChI |
HZFUHKPAKUYSOB-KENFSNRMSA-N |
SMILES isomérico |
C1C(C(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O |
SMILES canónico |
C1C(C(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O |
Sinónimos |
dihydrogenistin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] decanoate](/img/structure/B1244827.png)
![4-[(1E,3E)-4-(1H-benzimidazol-2-yl)buta-1,3-dienyl]-N-methylaniline](/img/structure/B1244831.png)


![N-[9-(4-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-3-[2-(2-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-5-methylphenoxy)ethoxy]phenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene]-N-methylmethanaminium](/img/structure/B1244836.png)


![(3aR,5aS,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1244843.png)

![3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1244845.png)
